molecular formula C25H32ClN5O2 B2627573 N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 922558-04-1

N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2627573
CAS No.: 922558-04-1
M. Wt: 470.01
InChI Key: BOWRJCKOBOBFAG-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, an indole moiety, and a piperazine ring. The presence of these functional groups makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:

    Aromatic Substitution: The chloro-substituted phenyl ring can be synthesized through electrophilic aromatic substitution reactions.

    Indole Formation: The indole moiety is often prepared via Fischer indole synthesis or other indole-forming reactions.

    Piperazine Derivatization: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide: shares structural similarities with other compounds containing indole, piperazine, and chloro-substituted phenyl rings.

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable subject for research and development.

Conclusion

N’-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important target for synthetic, analytical, and application-oriented studies. Further research is needed to fully explore its capabilities and applications.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN5O2/c1-17-4-6-20(15-21(17)26)28-25(33)24(32)27-16-23(31-12-10-29(2)11-13-31)18-5-7-22-19(14-18)8-9-30(22)3/h4-7,14-15,23H,8-13,16H2,1-3H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWRJCKOBOBFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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